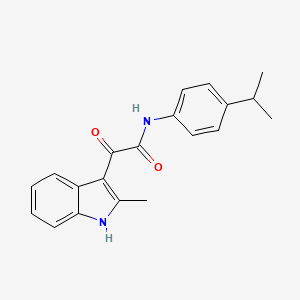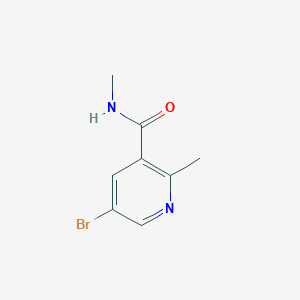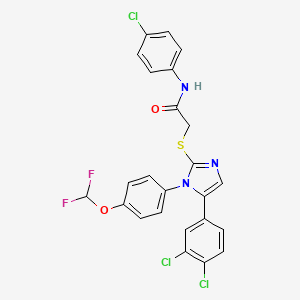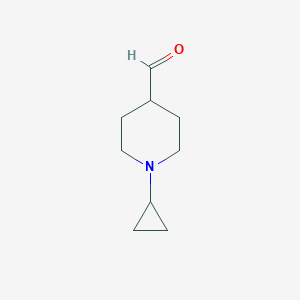![molecular formula C23H25N3O6 B2779403 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1421497-51-9](/img/structure/B2779403.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, an oxopiperidin-1-yl group, and a phenyl group . These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .Scientific Research Applications
Novel Multifunctional Hydroxypyridinone Derivatives
Research into novel hydroxypyridinone derivatives, which share structural motifs with the query compound, has demonstrated potential applications in food preservation. A study by Dai et al. (2016) investigated two hydroxypyridinone derivatives for their antimicrobial and antioxidant activities, finding that these compounds could significantly extend the shelf life of shrimp, suggesting their utility as food preservatives in the industry (Dai et al., 2016).
Coordination Polymers for Material Science
Lakshmanan et al. (2022) explored the synthesis and properties of coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands, similar in function to the query compound. These materials show promise in various applications, including catalysis, gas storage, and separation technologies, highlighting the versatility of amide-based ligands in creating functional materials (Lakshmanan et al., 2022).
Luminescent Properties for White Light Emission
Lu et al. (2017) synthesized three benzothiazole derivatives and investigated their luminescent properties. These compounds, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, exhibited potential for application in white-light-emitting devices, demonstrating the role of structurally similar compounds in advancing photonic and optoelectronic technologies (Lu et al., 2017).
Biological Activity for Medical Applications
Asegbeloyin et al. (2014) reported on the synthesis and biological activity of benzohydrazide derivatives and their metal complexes, which share a functional group similarity with the query compound. These studies revealed potent antitumor and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Asegbeloyin et al., 2014).
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-18(15-7-8-19-20(12-15)32-14-31-19)9-10-24-22(29)23(30)25-16-4-3-5-17(13-16)26-11-2-1-6-21(26)28/h3-5,7-8,12-13,18,27H,1-2,6,9-11,14H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRVMNJSKRKJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)




![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)


